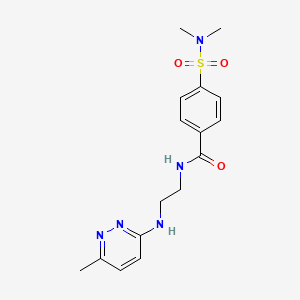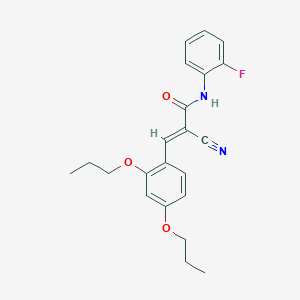![molecular formula C16H15N5O B2913155 2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile CAS No. 955837-10-2](/img/structure/B2913155.png)
2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile” is a pyrazolopyridazine derivative. Pyrazolopyridazines are a class of compounds containing a pyrazole ring fused to a pyridazine ring. The pyrazole ring is a five-membered aromatic ring with two nitrogen atoms while the pyridazine is a six-membered ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyrazolopyridazine core with various substitutions. These include a 2,4-dimethylphenyl group, a methyl group, and an acetonitrile group .Applications De Recherche Scientifique
Synthesis and Molecular Docking
A study by Flefel et al. (2018) demonstrated the synthesis of novel pyridine and fused pyridine derivatives starting from a hydrazinyl-pyridine-carbonitrile compound. These derivatives underwent molecular docking screenings towards a target protein, GlcN-6-P synthase, revealing moderate to good binding energies. The synthesized compounds exhibited antimicrobial and antioxidant activity, suggesting their potential as pharmacological agents (Flefel et al., 2018).
Antimicrobial and Antioxidant Activities
Another study focused on the utilization of cyanoacetohydrazide and oxadiazolyl acetonitrile for synthesizing new cytotoxic heterocyclic compounds. The synthesized compounds were tested against a panel of human tumor cell lines and for antioxidant activities, showing satisfactory activity. This indicates the potential of such compounds in developing new therapeutic agents (Shaker & Marzouk, 2016).
Catalytic Applications
Research by Gamez et al. (2001) explored the copper-catalyzed oxidative coupling of 2,6-dimethylphenol, demonstrating that small heterocyclic ligands could significantly improve catalytic activity. This study highlights the role of such chemical compounds in facilitating polymerization processes, which are crucial in the production of high-performance engineering plastics (Gamez et al., 2001).
Mécanisme D'action
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through biological testing and is often specific to the particular compound and its structure. Without specific studies or data on this compound, it’s not possible to provide a mechanism of action .
Safety and Hazards
Orientations Futures
The study and development of new pyrazolopyridazine derivatives is an active area of research, often driven by the search for new pharmaceuticals and materials. The future directions for this specific compound would likely depend on its physical and chemical properties, biological activity, and potential applications .
Propriétés
IUPAC Name |
2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-10-4-5-14(11(2)8-10)21-15-13(9-18-21)12(3)19-20(7-6-17)16(15)22/h4-5,8-9H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQGTTFHHSTZNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC#N)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)cyclohexyl]-4,4-difluorocyclohexane-1-carboxamide](/img/structure/B2913072.png)

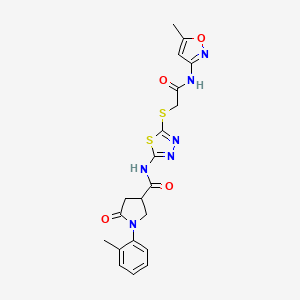
![2-[2-amino-4-(methoxymethyl)-6-oxo-1(6H)-pyrimidinyl]-N~1~-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2913080.png)
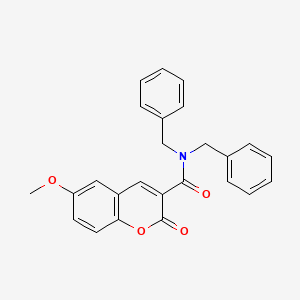
![Methyl 3-[(2-{2-[(4-fluorophenyl)sulfonyl]-1-methylhydrazino}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2913082.png)
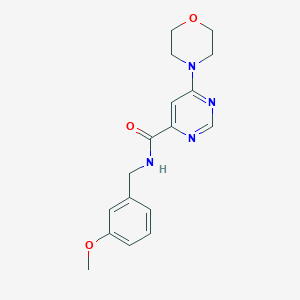

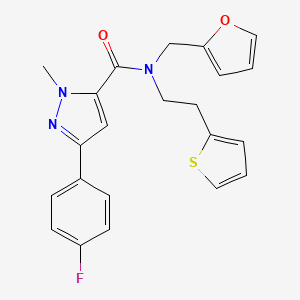
![1-[6-(2-Methoxyphenyl)pyridazin-3-yl]-N-methyl-N-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]azetidin-3-amine](/img/structure/B2913090.png)
